Product packaging for 2-(7-nitro-1H-indazol-4-yl)acetonitrile(Cat. No.:)

2-(7-nitro-1H-indazol-4-yl)acetonitrile

Cat. No.: B8374537
M. Wt: 202.17 g/mol
InChI Key: GVWNXEXGJAMCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Nitro-1H-indazol-4-yl)acetonitrile is a nitrile-functionalized indazole derivative intended for research and development purposes. Indazole scaffolds are prominent in medicinal chemistry due to their broad biological activity, and the nitro group serves as a key handle for further synthetic manipulation . The acetonitrile moiety at the 4-position provides a versatile functional group for constructing more complex molecules via further chemical reactions, such as cyclizations or serving as a precursor to other functional groups like carboxylic acids. Researchers utilize such nitrile-containing heterocycles in the synthesis of dyes and fluorescent compounds, as the electron-withdrawing nature of the nitrile group can influence the photophysical properties of the resulting molecule . While specific biological data for this exact compound may not be available, structurally related 7-nitroindazoles have been investigated as potent inhibitors of nitric oxide synthase (NOS) isoforms, making them valuable tools for neurological and pharmacological research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4O2 B8374537 2-(7-nitro-1H-indazol-4-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-(7-nitro-1H-indazol-4-yl)acetonitrile

InChI

InChI=1S/C9H6N4O2/c10-4-3-6-1-2-8(13(14)15)9-7(6)5-11-12-9/h1-2,5H,3H2,(H,11,12)

InChI Key

GVWNXEXGJAMCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CC#N)C=NN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 7 Nitro 1h Indazol 4 Yl Acetonitrile and Analogues

Primary Synthetic Pathways to the Core Compound

The synthesis of 2-(7-nitro-1H-indazol-4-yl)acetonitrile can be approached through several strategic pathways, primarily involving the construction of the indazole-acetonitrile linkage via nucleophilic substitution or through multi-step sequences starting from pre-functionalized indazole precursors.

Nucleophilic Substitution Reactions for Indazole-Acetonitrile Formation

A key strategy for the synthesis of the target compound involves the nucleophilic substitution of hydrogen on the 7-nitroindazole (B13768) ring. In this approach, the electron-withdrawing nature of the nitro group at the 7-position activates the indazole ring, making it susceptible to nucleophilic attack. Arylacetonitrile derivatives can act as the nucleophile in this reaction. jmaterenvironsci.com The reaction typically proceeds in the presence of a strong base, which deprotonates the acetonitrile (B52724) derivative to form a carbanion. This carbanion then attacks the electron-deficient C4 position of the 7-nitroindazole ring.

This method, known as oxidative nucleophilic aromatic substitution of hydrogen (ONSH), provides a direct route to forming the C-C bond between the indazole ring and the acetonitrile group. chemrxiv.org Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity and regioselectivity of such reactions, confirming that alkyl nitroindazoles behave as electrophiles while arylacetonitrile derivatives act as nucleophiles. jmaterenvironsci.com

Multi-step Syntheses involving Indazole Precursors

An alternative to direct C-H functionalization is a multi-step approach that begins with a pre-functionalized 7-nitro-1H-indazole. This pathway offers greater control over regioselectivity and can be adapted to introduce a wider variety of substituents.

A common starting point for such a synthesis is 7-nitro-1H-indazole, which can be prepared from the corresponding 2-methyl-3-nitroaniline (B147196) through diazotization and subsequent cyclization. Once the 7-nitroindazole core is obtained, a functional group at the 4-position, such as a halogen, can be introduced. This halogenated intermediate can then undergo a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide, to introduce the nitrile group. Subsequent modification of a substituent at the 4-position can then lead to the desired acetonitrile side chain.

Derivatization Strategies for Functionalized Nitroindazolylacetonitrile Compounds

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of functionalized derivatives. Key derivatization strategies include alkylation, Knoevenagel condensation, and conjugate addition followed by cyclization.

Alkylation of N-methyl-nitroindazolylacetonitriles

The nitrogen atoms of the indazole ring can be readily alkylated to introduce further diversity. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.orgd-nb.info For 7-nitro-substituted indazoles, alkylation can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgd-nb.info

Specifically, the alkylation of N-methyl-nitroindazolylacetonitriles can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent can significantly influence the ratio of N1 to N2 alkylated products. beilstein-journals.org

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substituent Alkylating Agent Base/Solvent Major Isomer Reference
7-Nitro Alkyl bromide NaH/THF N1 beilstein-journals.org
7-Nitro Alkyl bromide Cs2CO3/DMF N2 d-nb.info
5-Bromo-3-carboxylate Methyl iodide K2CO3/DMF Mixture beilstein-journals.org

Knoevenagel Condensation with Aldehydes

The active methylene (B1212753) group of the acetonitrile side chain in this compound is amenable to Knoevenagel condensation with various aldehydes. acgpubs.org This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an inorganic catalyst, leads to the formation of α,β-unsaturated acrylonitriles. acgpubs.orgresearchgate.net

This condensation provides a straightforward method for introducing a wide range of aryl and heteroaryl substituents at the carbon adjacent to the nitrile group. The resulting products are often highly colored and may exhibit interesting photophysical properties. researchgate.net

Table 2: Examples of Knoevenagel Condensation Products

Aldehyde Catalyst Product Reference
Benzaldehyde Piperidine 2-(7-nitro-1H-indazol-4-yl)-3-phenylacrylonitrile acgpubs.org
4-Methoxybenzaldehyde MgC2O4/SiO2 3-(4-methoxyphenyl)-2-(7-nitro-1H-indazol-4-yl)acrylonitrile researchgate.net
Indole-3-carboxaldehyde Agro-waste extract 3-(1H-indol-3-yl)-2-(7-nitro-1H-indazol-4-yl)acrylonitrile acgpubs.org

Conjugate Addition and Cyclization Reactions

The α,β-unsaturated acrylonitriles derived from the Knoevenagel condensation are excellent Michael acceptors. They can undergo conjugate addition (Michael addition) with various nucleophiles, such as other active methylene compounds, amines, or thiols. masterorganicchemistry.comsctunisie.org This reaction allows for the introduction of a second substituent at the β-position of the acrylonitrile (B1666552) moiety, leading to highly functionalized intermediates.

These intermediates can then undergo subsequent intramolecular cyclization reactions to form novel heterocyclic systems. For instance, the reaction of a 5-nitro-1H-indazole derivative with an arylacetonitrile in the presence of a strong base has been shown to lead to the formation of a fluorescent 3H-pyrazolo[4,3-a]acridin-11-carbonitrile system through a sequence of nucleophilic substitution of hydrogen and intramolecular cyclization. semanticscholar.org While this specific example involves a 5-nitroindazole (B105863), similar strategies could potentially be applied to derivatives of this compound to construct complex, polycyclic heterocyclic frameworks.

Hydroxylamine-O-sulfonic Acid Mediated Synthesis

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent in organic synthesis, particularly for the formation of nitrogen-containing functional groups and heterocycles. wikipedia.orgntu.ac.uk While a complete, one-pot synthesis of this compound using HOSA from basic precursors is not prominently documented, its application is highly relevant for the introduction of the acetonitrile moiety.

A plausible and efficient synthetic step mediated by HOSA involves the conversion of the corresponding aldehyde, 2-(7-nitro-1H-indazol-4-yl)carbaldehyde, into the target nitrile. This transformation is well-established for a wide array of aromatic and aliphatic aldehydes. researchgate.netresearchwithrowan.com The reaction typically proceeds by treating the aldehyde with hydroxylamine-O-sulfonic acid in an aqueous medium. researchwithrowan.com The process is valued for its mild conditions, high yields, and tolerance of various functional groups, making it a suitable method for late-stage functionalization in a multi-step synthesis. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic attack of HOSA on the carbonyl carbon of the aldehyde, forming an oxime-O-sulfonic acid intermediate. This intermediate then undergoes elimination of sulfuric acid to yield the corresponding nitrile. researchgate.net

Table 1: Representative Conditions for Aldehyde to Nitrile Conversion using HOSA

ReactantReagentSolventTemperatureYieldReference
Aromatic AldehydeHydroxylamine-O-sulfonic acidAcidic WaterRoom Temp.High researchwithrowan.com
Aliphatic AldehydeHydroxylamine-O-sulfonic acidAcidic WaterRoom Temp.High researchwithrowan.com
Heteroaromatic AldehydeHydroxylamine-O-sulfonic acidWaterRoom Temp.High researchgate.net

Chemical Modifications of the Nitro Group

The nitro group on the indazole ring is a versatile functional handle that can be transformed to introduce further molecular diversity. One of the most common and useful modifications is its reduction to a primary amine.

Reduction to Amino Derivatives (e.g., 2-(7-amino-1H-indazol-4-yl)acetonitrile via Hydrogenation)

The conversion of the 7-nitro group to a 7-amino group, yielding 2-(7-amino-1H-indazol-4-yl)acetonitrile, is a key transformation that provides a precursor for further derivatization, such as amide bond formation or diazotization reactions. Catalytic hydrogenation is a standard and highly effective method for this reduction. google.com

This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of aromatic nitro compounds due to its high efficiency and selectivity. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is clean, often providing high yields of the desired amine with byproducts (water) that are easily removed. rsc.org Alternative methods for nitro group reduction on indazole rings include the use of reducing agents like tin(II) chloride. researchgate.net

Table 2: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

SubstrateCatalystReducing AgentSolventTemperature & PressureProductReference
Aromatic Nitro CompoundPd/C, PtO₂, Raney NiH₂ gasEthanol, MethanolRoom Temp., 1-4 atmAromatic Amine google.com
NitroarenesRuthenium ComplexH₂ gasAqueous medium80 °C, 20 barAnilines rsc.org
2-Nitrophenylpyruvic acid derivativePd/CH₂ gasEthanolRoom Temp., Atm.Indole derivative rsc.org

Chiral Synthesis and Stereoselective Approaches (If Applicable to Derivatives)

The parent molecule, this compound, is achiral. However, the synthesis of chiral derivatives of the indazole scaffold is of significant interest in medicinal chemistry. Stereoselective approaches are therefore crucial for accessing enantiomerically pure compounds that may exhibit differential biological activity.

A significant challenge in indazole chemistry is the direct and stereocontrolled functionalization at the C3 position. chemrxiv.orgacs.org Recent advancements have addressed this through innovative catalytic methods. One notable example is the highly enantioselective, copper hydride (CuH)-catalyzed C3-allylation of N-protected indazoles. acs.orgmit.edu

In this approach, an N-(benzoyloxy)indazole acts as an electrophile in a reaction with an allene, catalyzed by a copper complex with a chiral ligand. chemrxiv.org This methodology allows for the construction of a C3-quaternary stereocenter with high levels of enantioselectivity. acs.orgmit.edu Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the chiral ligand environment dictates the facial selectivity of the C-C bond formation. mit.edu This strategy represents a powerful tool for creating complex, chiral indazole derivatives that would be difficult to access through classical methods.

Synthetic Challenges and Future Methodological Developments

The synthesis of substituted indazoles like this compound is not without its difficulties. Key challenges in the field include achieving regioselectivity and developing methods for direct functionalization of the indazole core. researchgate.netnih.gov

Synthetic Challenges:

Regioselectivity: A primary challenge is controlling the regioselectivity of N-alkylation or N-arylation, as reactions can occur at either the N1 or N2 position of the pyrazole (B372694) ring, often leading to mixtures of isomers. nih.gov The thermodynamic stability generally favors the 1H-indazole tautomer, but reaction conditions can influence the outcome. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the indazole core is often difficult. The C3 position, in particular, lacks inherent nucleophilicity, making direct alkylation or arylation challenging compared to the more reactive nitrogen atoms. chemrxiv.orgacs.org

Substituent Effects: The electronic properties of existing substituents, such as the strongly electron-withdrawing nitro group, can significantly influence the reactivity of the indazole ring, sometimes deactivating it towards certain electrophilic or nucleophilic reactions. acs.orgresearchgate.net

Future Methodological Developments: The field of heterocyclic synthesis is continually evolving, with new methods being developed to overcome these challenges. Future developments in indazole synthesis are likely to focus on efficiency, sustainability, and novel bond formations. researchgate.netnih.gov

Advanced Catalysis: The development of novel catalytic systems, such as the CuH catalysis mentioned for chiral synthesis, is a key area of research. acs.org These methods offer new pathways for previously difficult transformations, such as C3-functionalization. chemrxiv.org

Photoredox and Electrochemical Synthesis: Light- and electricity-driven reactions are emerging as powerful, sustainable alternatives to traditional thermal methods. These techniques can enable unique bond formations and functionalizations under mild conditions.

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or precise temperature management.

Continued innovation in these areas will undoubtedly lead to more efficient, selective, and environmentally benign routes to complex indazole derivatives. researchgate.netdntb.gov.ua

Molecular Structure and Electronic Properties Investigations

Computational Chemistry and Quantum Chemical Studies

Computational methods are powerful tools for exploring the intricacies of molecular structures and electronic behavior. For 2-(7-nitro-1H-indazol-4-yl)acetonitrile, these studies provide fundamental insights into its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. Theoretical studies on precursor molecules, such as alkyl nitroindazoles and aryl acetonitrile (B52724) derivatives, utilize DFT to predict reaction outcomes. researchgate.net Calculations are often performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional with a 6-311G(d,p) basis set. researchgate.net

By analyzing global quantum descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω), researchers can predict the behavior of reactants. researchgate.net For instance, in the synthesis of related compounds, the alkyl nitroindazole component is identified as the electrophile (electron acceptor), while the aryl acetonitrile derivative acts as the nucleophile (electron donor). researchgate.netresearchgate.net The calculation of Fukui functions and electrostatic potential (ESP) maps further refines these predictions, identifying specific atomic sites most susceptible to nucleophilic or electrophilic attack, thereby explaining the regioselectivity of the reaction. researchgate.net These methods are directly applicable to understanding the synthesis and reactivity of this compound.

Table 1: Global Quantum Descriptors for Precursor Molecules Calculated via DFT
Molecule TypeChemical Potential (μ) (eV)Hardness (η) (eV)Global Electrophilicity (ω) (eV)Role
Alkyl Nitroindazole (e.g., 1-Methyl-7-nitro-1H-indazole)-4.773.892.93Electrophile
Aryl Acetonitrile (e.g., 4-methyl-phenyl-acetonitrile)-3.746.721.04Nucleophile
Data derived from theoretical studies on precursor molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comekb.eg A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. irjweb.com

For the precursor molecules, DFT calculations reveal the HOMO and LUMO energy levels. The electronic potential of alkyl nitroindazoles is lower than that of aryl acetonitriles, indicating that electron transfer occurs from the aryl acetonitrile (HOMO) to the alkyl nitroindazole (LUMO) during a reaction. researchgate.net The energy gap for related systems can be used to infer the relative stability of this compound. researchgate.netntu.edu.iq

Table 2: Frontier Orbital Energies for Precursor Molecules
MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-Methyl-7-nitro-1H-indazole-8.66-0.887.78
4-methyl-phenyl-acetonitrile-10.462.9813.44
Data derived from theoretical studies on precursor molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their optical properties. nih.gov For nitro-containing aromatic compounds, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d,p), can simulate UV-visible absorption and emission spectra. nih.gov This analysis provides information on parameters like excitation energies, oscillator strengths (f), and the nature of electronic transitions, such as intramolecular charge transfer (ICT). nih.gov Although specific TD-DFT data for this compound is not available, this methodology would be the standard approach to predict its photo-electronic behavior, including its color and fluorescence properties.

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on one of the nitrogen atoms significantly influences the molecule's properties. nih.gov Computational studies, including those using high-level methods like MP2/6-31G**, consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net The energy difference is calculated to be approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹), establishing the 1H form as the predominant tautomer in most conditions. nih.govresearchgate.net This theoretical finding is crucial as it confirms that the "1H" designation in this compound represents the most stable isomeric form of the indazole core. In some specific cases, such as in the formation of crystal dimers or in less polar solvents, the 2H tautomer can be stabilized. researchgate.netbgu.ac.il

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for calculating nuclear magnetic resonance (NMR) shielding tensors. nih.govresearchgate.net By combining GIAO calculations with DFT (e.g., at the B3LYP/6-311++G(d,p) level), it is possible to accurately predict the ¹H and ¹³C NMR chemical shifts of complex organic molecules. researchgate.netnih.gov This approach provides a powerful tool for structure verification. For indazole derivatives, GIAO calculations have been successfully used to provide a sound basis for experimental NMR assignments. nih.gov This theoretical method can be applied to this compound to confirm its chemical structure by comparing calculated chemical shifts with experimentally obtained spectra. researchgate.net

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While the specific crystal structure of this compound has not been reported, analysis of closely related nitro-indazole and acetonitrile derivatives provides significant insight into the expected structural features. nih.govnih.govrsc.org

X-ray diffraction studies on derivatives such as (1H-indazol-1-yl)methanol reveal detailed information about bond lengths, bond angles, and torsion angles. nih.gov For example, in nitro-substituted indazole derivatives, the nitro group is typically found to be nearly coplanar with the benzene (B151609) ring. nih.gov These studies also illuminate supramolecular interactions, such as intermolecular hydrogen bonding, which often leads to the formation of dimers or more complex networks in the crystal lattice. nih.govmdpi.com The acetonitrile group itself can participate in intermolecular interactions within a crystal lattice. nih.gov A crystallographic study of this compound would be expected to confirm the planarity of the indazole ring system and detail the orientation of the nitro and acetonitrile substituents, as well as the patterns of intermolecular forces governing its crystal packing.

Confirmation of Molecular Conformation and Tautomeric State

While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its likely conformation and tautomeric preference can be derived from established principles of indazole chemistry and crystallographic data of analogous structures.

Tautomeric State:

The indazole ring system can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Computational studies, such as those employing MP2/6-31G** calculations, have consistently shown that the 1H-tautomer of the parent indazole is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference for the 1H tautomer is a general trend observed for most indazole derivatives. mdpi.com Therefore, it is predicted that this compound predominantly exists as the 1H-tautomer, with the proton residing on the nitrogen atom at position 1 of the pyrazole (B372694) ring.

Molecular Conformation:

The molecular conformation of this compound is expected to be largely planar. X-ray diffraction studies of related nitro-indazole derivatives, such as 1-(6-nitro-1H-indazol-1-yl)ethanone and 3-(4-methylphenyl)-6-nitro-1H-indazole, reveal that the indazole moiety itself is essentially planar. researchgate.netresearchgate.net

The primary conformational flexibility would arise from the rotation of the acetonitrile group attached at the 4-position. In the case of 1-(6-nitro-1H-indazol-1-yl)ethanone, the acetyl substituent is only slightly twisted from the plane of the indazole ring, with a torsion angle of 5.3(1)°. researchgate.net A similar near-coplanar arrangement is anticipated for the acetonitrile group in this compound to maximize conjugation and minimize steric hindrance. The nitro group at the 7-position is also expected to be nearly coplanar with the benzene ring to facilitate electronic delocalization.

FeaturePredicted CharacteristicBasis of Prediction
Predominant Tautomer 1H-indazoleHigher thermodynamic stability confirmed by computational studies on indazole. nih.govresearchgate.netmdpi.com
Indazole Ring Geometry Essentially planarX-ray crystallographic data of analogous nitro-indazole derivatives. researchgate.netresearchgate.net
Acetonitrile Group Orientation Near-coplanar with the indazole ringAnalogy with the orientation of substituents in similar crystal structures to maximize electronic conjugation. researchgate.net
Nitro Group Orientation Near-coplanar with the benzene ringTo facilitate electronic delocalization, as observed in related nitroaromatic compounds.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state packing of this compound is expected to be governed by a combination of hydrogen bonding and π-stacking interactions, which are characteristic of nitro-indazole derivatives. researchgate.netresearchgate.netnih.gov

Hydrogen Bonding:

The presence of the N-H group in the indazole ring, the nitro group, and the nitrile functionality provides sites for hydrogen bonding. In the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole, N—H···O and C—H···O hydrogen bonds are observed, forming zigzag chains. researchgate.net Similarly, weak C—H···O and C—H···N hydrogen bonds are noted in the crystal packing of 1-(6-nitro-1H-indazol-1-yl)ethanone. researchgate.net For this compound, it is anticipated that the N-H of the indazole ring will act as a hydrogen bond donor to the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group of an adjacent molecule. This would lead to the formation of chains or layers within the crystal lattice.

π-Stacking Interactions:

Interaction TypePotential Donors/AcceptorsPredicted Role in Crystal Packing
N—H···O Hydrogen Bond Donor: N-H of indazoleAcceptor: O of nitro groupFormation of primary structural motifs like chains or dimers.
N—H···N Hydrogen Bond Donor: N-H of indazoleAcceptor: N of nitrile groupContributes to the formation of extended hydrogen-bonded networks.
C—H···O/N Hydrogen Bonds Donors: Aromatic C-HAcceptors: O of nitro group, N of nitrileWeaker interactions that provide additional stabilization to the crystal lattice. researchgate.netnih.gov
π-π Stacking Planar indazole ring systemsLinks hydrogen-bonded layers or chains into a three-dimensional framework. researchgate.net

Biological and Pharmacological Research Applications Preclinical Focus

In Vitro Biological Activity Profiling

In vitro studies are crucial for the initial screening and characterization of the biological effects of new chemical entities. For nitroindazole derivatives, these studies have primarily focused on their antiproliferative, cytotoxic, and enzyme-inhibiting properties.

The potential of nitro-substituted indazoles as anticancer agents has been explored through their effects on cancer cell proliferation and viability.

Table 1: Illustrative IC50 Values of Related Nitroaromatic and Indazole Compounds against Various Cancer Cell Lines (Note: This table presents data for related compounds to illustrate the potential activity of the nitroindazole class, not for 2-(7-nitro-1H-indazol-4-yl)acetonitrile itself.)

Compound ClassCancer Cell LineIC50 (µM)
Nitroimidazole DerivativeMDA-MB-231 (Breast)16.7
Nitroimidazole DerivativeA549 (Lung)17.0
Indazole DerivativeA2780 (Ovarian)0.64 - 17
Indazole DerivativeA549 (Lung)0.64 - 17

Antiproliferative compounds often exert their effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cells from dividing. Some compounds have been shown to cause cell cycle arrest at the intra-S phase by interfering with DNA synthesis. While the specific effects of this compound on the cell cycle have not been detailed, related compounds have been observed to induce cell cycle arrest, suggesting a potential mechanism of action for this class of molecules.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. The pro-apoptotic potential of a compound is a key indicator of its therapeutic promise. Research on various indazole derivatives has shown that they can induce apoptosis in cancer cells. This is often a consequence of cell cycle arrest and the activation of internal cellular pathways that lead to cell death.

Enzymes are crucial for many physiological processes, and their inhibition can be a therapeutic strategy for various diseases.

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The parent compound, 7-nitro-1H-indazole, is a well-characterized inhibitor of nitric oxide synthase. It has been shown to be a selective inhibitor of the neuronal isoform of NO synthase. This suggests that derivatives such as this compound may also possess inhibitory activity against NOS isoforms, a property that could be explored for therapeutic applications in conditions where NO modulation is beneficial.

Modulation of Central Nervous System (CNS) Targets

The 7-nitroindazole (B13768) scaffold, primarily through the compound 7-nitroindazole (7-NI), is extensively studied for its effects on the central nervous system. Its primary and most well-documented mechanism of action is the selective inhibition of neuronal nitric oxide synthase (nNOS). sci-hub.senih.gov

Direct ligand binding studies for this compound or related 7-nitroindazole derivatives at the dopamine (B1211576) D4 receptor are not available in the reviewed literature. However, the 7-nitroindazole scaffold has been shown to indirectly modulate dopaminergic signaling pathways. This modulation is not through direct receptor binding but is a downstream consequence of inhibiting nNOS. Nitric oxide is a key signaling molecule in the brain that integrates dopamine transmission. nih.govscienceopen.com By inhibiting nNOS, 7-nitroindazole can influence dopamine-related signaling cascades, such as the phosphorylation of DARPP-32, a crucial protein in neuronal activation. nih.gov In animal models of Parkinson's disease, treatment with 7-NI has been shown to revert pathological changes in dopaminergic pathways and reduce L-DOPA-induced dyskinesias, highlighting its significant, albeit indirect, impact on the dopamine system. nih.govscienceopen.com

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. While some nitroaromatic compounds, such as certain nitrophenols, have been shown to prevent the aggregation and neurotoxicity of Aβ fibrils, there is no direct evidence in the scientific literature that this compound or other indazole derivatives function as inhibitors of this process. researchgate.net

However, 7-nitroindazole, as an nNOS inhibitor, has been investigated for its neurobiological effects in experimental models of Alzheimer's disease. One study noted that prophylactic treatment with 7-NI significantly prevented cognitive deficits and associated biochemical changes in a rat model of the disease. nih.gov This neuroprotective effect is attributed to the inhibition of nNOS rather than a direct interaction with amyloid peptides.

Structure-Activity Relationship (SAR) Analysis

Based on studies of various indazole derivatives, several structure-activity relationships (SAR) can be inferred for different biological targets:

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): The position of the nitro group on the indazole ring is critical for inhibitory potency against nNOS. The activity follows the order: 7-NO₂ > 6-NO₂ > 5-NO₂. nih.gov Nitration at the 7-position confers the highest potency. Furthermore, substitution at the 7-position is sensitive to steric bulk; while a small electron-donating group like methoxy can be well-tolerated, larger alkoxy or benzyloxy groups decrease or abolish the inhibitory activity, suggesting steric hindrance within the enzyme's active site. tandfonline.com The introduction of a substituent at the 4-position, such as a nitro or bromo group, can also yield potent nNOS inhibitors. researchgate.net

Anti-Leishmanial Activity: In the context of 5-nitroindazole (B105863) derivatives, SAR studies have indicated that the introduction of hydrophilic fragments at the N-1 position of the indazole ring can play a key role in improving the selectivity index of the compounds against Leishmania parasites versus mammalian cells. nih.govsemanticscholar.orgnih.gov

Cardiovascular Activity: For cardiovascular effects related to certain indazole-based compounds, substitution at the C7 position with a chlorine or methyl group has been shown to result in higher activity compared to other analogs. nih.gov

Preclinical Efficacy Studies in Disease Models

Based on the known activities of related nitro-containing heterocycles, this compound could be hypothesized to have efficacy in infectious disease and oncology models.

Nitroimidazoles such as delamanid and pretomanid are established drugs for the treatment of tuberculosis, and they are known to be effective against both replicating and non-replicating Mycobacterium tuberculosis. nih.govnih.govresearchgate.net The mechanism of action of these compounds typically involves reductive activation of the nitro group by bacterial enzymes to generate reactive nitrogen species that are toxic to the pathogen. nih.gov Given the presence of the nitro group, it is plausible that this compound could exhibit similar antimycobacterial activity. Preclinical evaluation in a murine model of tuberculosis would be a critical step to assess its in vivo efficacy.

Nitroimidazole and other nitroaromatic compounds have also been investigated as anticancer agents, particularly for their ability to act as hypoxia-activated prodrugs. nih.gov Solid tumors often contain hypoxic (low oxygen) regions, and the nitro group can be selectively reduced in this environment to a cytotoxic species. nih.gov Studies with other nitroindazole derivatives have shown that they can inhibit the proliferation of cancer cells and suppress tumor growth in xenograft models. nih.gov For example, a 6-nitroindazole derivative demonstrated the ability to inhibit the growth of prostate carcinoma mouse DU-145 cell tumor xenografts in vivo. nih.gov Therefore, assessing the antitumor efficacy of this compound in various human tumor xenograft models in mice would be a logical step in its preclinical development. researchgate.netresearchgate.net

Exploration of Molecular Mechanisms of Action

The molecular mechanism of action of this compound is likely to be multifaceted, stemming from its distinct structural features. As a nitroaromatic compound, its biological effects could be mediated by the reductive metabolism of the nitro group, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components. mdpi.com This is a well-established mechanism for nitro-containing antibiotics and some anticancer agents. nih.govnih.gov

Furthermore, the indazole scaffold is a common feature in a variety of kinase inhibitors. nih.gov It is possible that this compound could exert its effects by inhibiting specific protein kinases that are involved in cell signaling pathways related to cell proliferation, survival, and inflammation. The acetonitrile (B52724) group can contribute to binding with the target protein through hydrogen bonding or dipolar interactions. researchgate.netnih.gov A comprehensive investigation into its molecular mechanism would involve target identification studies, such as affinity chromatography or proteomic approaches, followed by validation in cell-based and biochemical assays.

Despite a comprehensive search for "this compound," no specific information regarding its molecular targets, binding modes, or modulation of signaling pathways was found. The available research focuses on the related compound, 7-nitro-1H-indazole, but not the specific acetonitrile derivative requested.

Therefore, the requested article on the "" of "this compound" cannot be generated at this time due to a lack of available scientific literature on this particular compound. Further research is needed to elucidate its pharmacological properties.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , no specific experimental data for its advanced spectroscopic and analytical characterization could be located in the public domain.

Numerous search strategies were employed, including queries for its synthesis, Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁵N, and solid-state), Mass Spectrometry (MS) data, and High-Performance Liquid Chromatography (HPLC) analysis. The search also included looking for its CAS registry number and associated characterization data.

The performed searches yielded information on related, but structurally distinct, compounds. For instance, detailed spectroscopic studies were found for various isomers (e.g., derivatives of 5-nitro-1H-indazole) and precursors (e.g., 7-nitro-1H-indazole and its reaction products with formaldehyde). Theoretical and computational studies on related indazole structures were also identified. However, none of these sources provide the specific experimental data required to accurately and scientifically describe the NMR, MS, and HPLC characteristics of this compound itself.

Without access to primary research data, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The creation of such an article requires verifiable experimental results, which appear to be unavailable in published scientific literature. Therefore, the requested article cannot be provided.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For the compound 2-(7-nitro-1H-indazol-4-yl)acetonitrile, the IR spectrum provides valuable information about its key structural features, including the nitrile, nitro, and indazole moieties. The vibrational frequencies observed in the spectrum serve as a distinctive signature for the compound's chemical bonds. nih.gov

The analysis of the IR spectrum of this compound involves identifying the characteristic absorption bands corresponding to the stretching and bending vibrations of its specific functional groups.

Key Functional Group Vibrations:

Nitrile Group (-C≡N): The acetonitrile (B52724) functional group is characterized by a sharp and intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the spectral region of 2200-2300 cm⁻¹. For standard acetonitrile (CH₃CN), this band is observed around 2253 cm⁻¹. researchgate.net The presence of a prominent peak in this region for this compound would confirm the integrity of the nitrile group.

Nitro Group (-NO₂): The nitro group gives rise to two distinct and strong stretching vibrations. The asymmetric stretching vibration (ν_as_(NO₂)) typically occurs in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration (ν_s_(NO₂)) is found at a lower frequency, generally between 1300-1400 cm⁻¹. In aromatic nitro compounds like (4-nitrophenyl)acetonitrile, these bands are crucial for confirming the presence of the nitro substituent. researchgate.net

Indazole Ring System:

N-H Stretching: The N-H bond of the indazole ring is expected to produce a stretching vibration (ν_(N-H)) in the region of 3200-3500 cm⁻¹. This band is often broad due to hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic indazole ring (ν_(C-H)) typically appear just above 3000 cm⁻¹, usually in the 3000-3150 cm⁻¹ range. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings occur in the 1450-1650 cm⁻¹ region. These bands can sometimes overlap with the asymmetric nitro stretching vibration.

Methylene (B1212753) Group (-CH₂-): The methylene bridge connecting the indazole ring and the nitrile group will exhibit characteristic C-H stretching vibrations. The asymmetric stretching (ν_as_(CH₂)) and symmetric stretching (ν_s_(CH₂)) are expected to appear in the 2900-3000 cm⁻¹ range.

The following table summarizes the expected characteristic infrared absorption frequencies for the primary functional groups in this compound, based on data from analogous compounds.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
3200 - 3500N-H (Indazole)StretchingMedium, Broad
3000 - 3150C-H (Aromatic)StretchingMedium to Weak
2900 - 3000C-H (Methylene)StretchingMedium to Weak
2200 - 2300-C≡N (Nitrile)StretchingStrong, Sharp
1500 - 1600-NO₂ (Nitro)Asymmetric StretchingStrong
1450 - 1650C=C, C=N (Aromatic Ring)StretchingMedium to Strong
1300 - 1400-NO₂ (Nitro)Symmetric StretchingStrong

Derivatization and Chemical Diversification Strategies in Research

Systematic Exploration of Substituent Effects on the Indazole Core

The indazole core provides multiple sites for substitution, allowing for a thorough investigation of how different functional groups impact the molecule's properties. The presence of the nitro group at the 7-position significantly influences the electronic nature of the benzene (B151609) ring, directing further substitutions and potentially modulating biological activity.

A key strategy for introducing diversity at the indazole core involves the initial transformation of the nitro group. Reduction of the 7-nitro group to a 7-amino functionality opens up a plethora of subsequent derivatization possibilities. This amino group can then be subjected to various reactions to introduce a wide range of substituents.

Table 1: Potential Derivatization Reactions of the 7-Amino-1H-indazol-4-yl Acetonitrile (B52724) Scaffold

Reaction Type Reagents and Conditions Resulting Functional Group
Acylation Acyl chlorides or anhydrides, base (e.g., pyridine, triethylamine) Amide
Sulfonylation Sulfonyl chlorides, base (e.g., pyridine) Sulfonamide
Alkylation Alkyl halides, base (e.g., K₂CO₃, NaH) Mono- or di-alkylamine
Reductive Amination Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) Secondary or tertiary amine

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the indazole nucleus. acs.orgorganic-chemistry.org To achieve this, a handle for cross-coupling, such as a halogen atom, needs to be present on the ring. While direct C-H activation and arylation of indazoles have been reported, a more common approach involves the synthesis of a halogenated precursor. researchgate.netmdpi.com For instance, regioselective bromination at the C7 position of 4-substituted indazoles has been demonstrated, providing a key intermediate for Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govresearchgate.net

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated 7-Nitro-1H-indazole Scaffold

Coupling Reaction Coupling Partner Catalyst/Ligand System Resulting Linkage
Suzuki-Miyaura Aryl/heteroaryl boronic acids or esters Pd(OAc)₂, SPhos, K₂CO₃ C-C (Aryl/Heteroaryl)
Buchwald-Hartwig Amination Primary or secondary amines Pd₂(dba)₃, BINAP, NaOtBu C-N (Amine)
Sonogashira Terminal alkynes PdCl₂(PPh₃)₂, CuI, Et₃N C-C (Alkynyl)

Modification of the Acetonitrile Side Chain

The acetonitrile side chain at the 4-position offers another avenue for chemical diversification. The cyano group can be transformed into a variety of other functional groups, each with distinct chemical properties that can influence biological interactions.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. libretexts.orgchemistrysteps.comweebly.comyoutube.comyoutube.com This can be achieved under either acidic or basic conditions, typically with heating. The resulting carboxylic acid provides a handle for further modifications, such as amide bond formation with a diverse range of amines.

Reduction of the nitrile group leads to the corresponding primary amine, 2-(7-nitro-1H-indazol-4-yl)ethanamine. researchgate.net This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amine can then be further functionalized using the methods described in Table 1 (acylation, sulfonylation, etc.).

The carbon atom of the nitrile group is also susceptible to nucleophilic attack by organometallic reagents , such as Grignard reagents (RMgX). masterorganicchemistry.com This reaction, after an aqueous workup, yields a ketone. This provides a method for introducing various alkyl or aryl groups adjacent to the indazole ring, connected by a carbonyl linker.

Table 3: Key Transformations of the Acetonitrile Side Chain

Reaction Type Reagents and Conditions Resulting Functional Group
Hydrolysis H₃O⁺, heat or NaOH, H₂O, heat Carboxylic acid
Reduction 1. LiAlH₄, THF; 2. H₂O Primary amine

Synthesis of Fused and Bridged Indazole Systems

To explore a more constrained and conformationally rigid chemical space, the synthesis of fused and bridged indazole systems can be pursued. This often involves intramolecular cyclization reactions from appropriately substituted indazole precursors.

For instance, a 4-amino-7-nitroindazole derivative, obtained from the reduction of the corresponding dinitro precursor or other synthetic routes, could serve as a key intermediate. This intermediate could potentially be used in reactions to construct fused ring systems. For example, condensation with a β-ketoester followed by cyclization could lead to the formation of a pyrazolo[3,4-f]indazole core. researchgate.net

Development of Prodrugs or Bioconjugates (If Applicable to Research Objectives)

The 7-nitro group in 2-(7-nitro-1H-indazol-4-yl)acetonitrile makes it an excellent candidate for the development of hypoxia-activated prodrugs . mdpi.comnih.govnih.gov Solid tumors often contain regions of low oxygen (hypoxia), and certain enzymes are upregulated in this environment that can selectively reduce nitroaromatic compounds. This reduction can trigger the release of a cytotoxic agent or unmask a pharmacologically active molecule. The 7-nitroindazole (B13768) moiety can act as the "trigger" for such a prodrug. The "effector" molecule could be a known cytotoxic agent attached via a linker that is cleaved upon reduction of the nitro group. This strategy aims to achieve targeted drug delivery to the tumor microenvironment, thereby reducing systemic toxicity. rsc.org

Bioconjugation is another strategy to enhance the therapeutic potential of indazole derivatives, particularly if they are found to be potent inhibitors of a specific biological target, such as a protein kinase. rsc.org Indazole-based compounds are known to be effective kinase inhibitors. nih.govnih.govresearchgate.net If this compound or its derivatives show promise as kinase inhibitors, they could be conjugated to targeting moieties like antibodies, peptides, or small molecules that bind to specific cell surface receptors. This approach can improve the delivery of the drug to the target cells and enhance its efficacy. The carboxylic acid or amine functionalities, generated from the modification of the acetonitrile side chain, would be ideal handles for attaching such targeting moieties.

Future Directions and Emerging Research Areas

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is becoming increasingly central to modern drug discovery. nih.gov This integrated approach is particularly valuable for accelerating the identification and optimization of lead compounds. In the context of 2-(7-nitro-1H-indazol-4-yl)acetonitrile and its analogues, this strategy can be leveraged to more rapidly elucidate their therapeutic potential.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the binding affinity of indazole derivatives to various biological targets. For instance, a detailed study on the reaction of 7-nitro-1H-indazole with formaldehyde (B43269) successfully combined experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography with theoretical calculations (gauge-invariant atomic orbitals - GIAOs) to understand the reaction mechanism and structure of the resulting products. nih.govacs.orgresearchgate.netsemanticscholar.org This demonstrates the power of combining computational and experimental methods to gain deep insights into the chemical behavior of nitroindazole compounds.

Table 1: Computational and Experimental Techniques in Drug Discovery

TechniqueApplication in Drug Discovery for Indazole Derivatives
Computational
Molecular DockingPredicting binding modes and affinities to therapeutic targets.
QSAREstablishing relationships between chemical structure and biological activity to guide the design of more potent analogues.
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex to assess stability and binding interactions over time.
Experimental
NMR SpectroscopyElucidating the chemical structure and conformation of synthesized compounds. nih.govacs.orgresearchgate.netsemanticscholar.org
X-ray CrystallographyDetermining the precise three-dimensional structure of compounds and their complexes with target proteins. nih.govacs.orgresearchgate.netsemanticscholar.org
In vitro AssaysEvaluating the biological activity of compounds against specific enzymes or cell lines.

Future research will likely see a more seamless integration of these approaches. For example, virtual screening of large libraries of this compound analogues against a panel of therapeutic targets could be followed by the synthesis and experimental validation of only the most promising candidates, thereby saving significant time and resources.

Applications in Materials Science (e.g., Photovoltaic Devices)

While the primary focus of research on indazole derivatives has been in medicinal chemistry, their unique chemical structures suggest potential applications in materials science. The indazole motif is known to possess interesting photophysical properties, which could be exploited in the development of novel functional materials. benthamdirect.combohrium.com For instance, the synthesis of new fluorescent compounds from 5-nitro-1H-indazole has been reported, highlighting the potential of nitroindazole derivatives in this area. semanticscholar.org

The presence of the nitro group, a strong electron-withdrawing group, in conjunction with the aromatic indazole ring system, can lead to interesting electronic and optical properties. These properties are critical for applications in areas such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune these properties through chemical modification of the indazole core and the acetonitrile (B52724) side chain of this compound offers a pathway to designing materials with tailored characteristics.

Future research in this area could involve:

Synthesis and Characterization: Preparing a series of this compound analogues with varying substituents to systematically study their photophysical and electronic properties.

Device Fabrication and Testing: Incorporating promising compounds as components in prototype photovoltaic or light-emitting devices to evaluate their performance.

Computational Modeling: Using theoretical calculations to predict the electronic structure and optical properties of new indazole-based materials to guide synthetic efforts.

Exploration of Novel Therapeutic Targets and Neglected Diseases

The indazole scaffold is a well-established pharmacophore found in a number of approved drugs. nih.gov However, the full therapeutic potential of this compound and its derivatives remains largely unexplored. A significant area of future research will be the systematic evaluation of these compounds against a broader range of therapeutic targets, with a particular focus on neglected diseases.

Nitro-substituted indazoles have already shown promise in this regard. For example, various 5-nitroindazole (B105863) derivatives have been investigated for their antiprotozoal activity against the causative agents of Chagas disease, leishmaniasis, and trichomoniasis. nih.govresearchgate.netgoogle.comnih.govresearchgate.net These diseases disproportionately affect populations in low and middle-income countries and suffer from a lack of effective and safe treatments.

Furthermore, 7-nitro-1H-indazoles have been identified as potent inhibitors of nitric oxide synthase (nNOS) isoforms. nih.gov This enzyme is implicated in a variety of pathological conditions, including neurodegenerative diseases and inflammation, suggesting that this compound and its analogues could be developed as novel therapeutics for these conditions.

Table 2: Potential Therapeutic Targets for Nitroindazole Derivatives

Therapeutic Target/DiseaseRationale for Investigation
Neglected Tropical Diseases
Trypanosoma cruzi (Chagas disease)Demonstrated activity of 5-nitroindazole derivatives. nih.govresearchgate.netgoogle.comnih.gov
Leishmania species (Leishmaniasis)Demonstrated activity of 5-nitroindazole derivatives. researchgate.net
Trichomonas vaginalis (Trichomoniasis)Demonstrated activity of 5-nitroindazole derivatives. nih.govresearchgate.netgoogle.com
Other Therapeutic Areas
Nitric Oxide Synthase (nNOS)Known inhibitory activity of 7-nitro-1H-indazoles. nih.gov
Protein KinasesThe indazole motif is a common scaffold for kinase inhibitors. caribjscitech.com

Future research should involve screening this compound and a library of its analogues against a diverse panel of targets relevant to both neglected and more common diseases.

Development of Sustainable and Greener Synthetic Methods for this compound and its Analogues

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to reduce the environmental impact of chemical synthesis. ijprt.org The development of sustainable and greener synthetic methods for this compound and its analogues is a crucial area for future research.

Traditional synthetic routes for indazoles can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. benthamdirect.combohrium.com Recent advances in catalysis and process chemistry offer opportunities to develop more environmentally friendly alternatives. benthamdirect.combohrium.com

Key areas for the development of greener synthetic methods include:

Catalyst-based approaches: Utilizing more efficient and recyclable catalysts, such as transition metals or acid/base catalysts, to improve reaction yields and reduce waste. benthamdirect.combohrium.com

Alternative reaction media: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids.

Flow chemistry: Employing continuous flow reactors can offer improved safety, scalability, and efficiency compared to traditional batch processing. acs.org

Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields, leading to more energy-efficient processes. semanticscholar.org

One-pot reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel can reduce the need for purification of intermediates and minimize solvent usage.

For example, eco-friendly methods have been reported for the synthesis of related heterocyclic compounds like indeno-pyrazole derivatives, utilizing green solvents and catalysts. acgpubs.org Similar principles can be applied to the synthesis of this compound. By focusing on these green chemistry principles, the synthesis of this important class of compounds can be made more sustainable and economically viable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7-nitro-1H-indazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves functionalizing the indazole core via nucleophilic substitution. For example, nitration of the indazole precursor followed by coupling with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates the formation of the thioether or nitrile linkage. Reaction optimization includes:

  • Temperature control (e.g., 60–80°C) to balance reactivity and side-product formation.
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and carbon connectivity.
  • IR : Peaks at ~2240 cm⁻¹ confirm the nitrile group, while nitro stretches appear at ~1520 and ~1340 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shifts).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of acetonitrile vapors.
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by refinement with SHELXL. Key steps:
  • Assign anisotropic displacement parameters to heavy atoms (N, O).
  • Validate hydrogen positions using riding models .
    • Data Contradictions : Address disorder in the nitro group by refining occupancy factors or applying restraints.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance around the nitro group .
    • Validation : Compare predicted activation energies with experimental kinetic data.

Q. How can crystallographic data inconsistencies (e.g., anomalous electron density) be resolved during refinement?

  • Methodology :

  • Twinning Analysis : Use the Hooft parameter in SHELXL to detect twinning and apply TWIN/BASF commands.
  • Alternative Models : Test partial occupancy for disordered solvent molecules or counterions.
  • Validation Tools : R1/wR2 convergence (<5% discrepancy) and checkCIF alerts ensure structural reliability .

Q. What role does the nitro group play in modulating biological activity, and how can this be experimentally validated?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -CF₃, -Cl) at the nitro position.
  • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.